(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester
CAS No.:
Cat. No.: VC16490224
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14O4 |
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Molecular Weight | 198.22 g/mol |
IUPAC Name | ethyl 2-(2-methyl-5-oxocyclopentyl)-2-oxoacetate |
Standard InChI | InChI=1S/C10H14O4/c1-3-14-10(13)9(12)8-6(2)4-5-7(8)11/h6,8H,3-5H2,1-2H3 |
Standard InChI Key | MAFVZWYBTHVSDU-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(=O)C1C(CCC1=O)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 2-(2-methyl-5-oxocyclopentyl)-2-oxoacetate . Its molecular formula is C₁₀H₁₄O₄, with a molecular weight of 198.22 g/mol . The structure features a cyclopentane ring substituted with a methyl group at position 2, two ketone groups at positions 2 and 5, and an ethyl ester moiety attached to the α-keto acid group .
Synthesis and Purification
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step process involving:
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Cyclopentane Ring Formation: Cyclization of a diketone precursor to generate the 2-methyl-5-oxocyclopentane scaffold.
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α-Keto Acid Introduction: Condensation with glyoxylic acid derivatives to install the α-keto acid group.
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Esterification: Reaction with ethanol in the presence of an acid catalyst to form the ethyl ester .
Physicochemical Properties and Stability
Solubility and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and sparingly soluble in water .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the ester group .
Thermal Properties
No melting point data are publicly available, but analogous esters typically exhibit melting ranges between 50–100°C.
Prices scale non-linearly with quantity, reflecting synthesis complexity .
Applications in Pharmaceutical Research
Role in DAAO Inhibitor Development
The compound is cited in patent JP2007517056A as a structural analog in the synthesis of D-amino acid oxidase (DAAO) inhibitors . DAAO inhibitors are investigated for treating neurodegenerative disorders (e.g., Alzheimer’s disease) by modulating D-serine levels, which influence NMDA receptor activity . While not the active pharmaceutical ingredient itself, this ester’s α-keto acid group is critical for coordinating to the DAAO active site in precursor molecules .
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